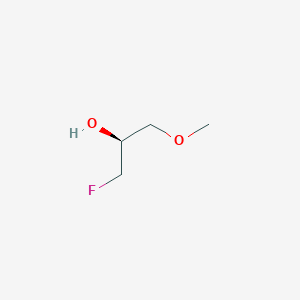
(2S)-1-fluoro-3-methoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-fluoro-3-methoxypropan-2-ol: is an organic compound with the molecular formula C4H9FO2. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a hydroxyl group attached to a propane backbone. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-fluoro-3-methoxypropan-2-ol can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 3-methoxypropan-2-ol, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up the process. The use of catalysts and advanced fluorinating agents can enhance the efficiency and selectivity of the synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-1-fluoro-3-methoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., DMSO), elevated temperatures.
Major Products:
Oxidation: Formation of 3-methoxypropan-2-one.
Reduction: Formation of 1-fluoro-3-methoxypropane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (2S)-1-fluoro-3-methoxypropan-2-ol is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of molecules. It serves as a model compound for investigating enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (2S)-1-fluoro-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The methoxy and hydroxyl groups can also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
(2S)-1-chloro-3-methoxypropan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
(2S)-1-bromo-3-methoxypropan-2-ol: Similar structure but with a bromine atom instead of fluorine.
(2S)-1-iodo-3-methoxypropan-2-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in (2S)-1-fluoro-3-methoxypropan-2-ol imparts unique properties such as increased electronegativity and metabolic stability compared to its chloro, bromo, and iodo counterparts. Fluorine’s small size and high electronegativity can enhance the compound’s binding affinity and selectivity in biological systems, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C4H9FO2 |
|---|---|
Poids moléculaire |
108.11 g/mol |
Nom IUPAC |
(2S)-1-fluoro-3-methoxypropan-2-ol |
InChI |
InChI=1S/C4H9FO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |
Clé InChI |
NTOZUEOZUOBUTO-SCSAIBSYSA-N |
SMILES isomérique |
COC[C@@H](CF)O |
SMILES canonique |
COCC(CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















